6-Bromoquinazolin-4-ol
Overview
Description
6-Bromoquinazolin-4-ol is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
6-Bromoquinazolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula CHBrNO, characterized by a quinazoline core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position. This structural configuration is pivotal for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the bromination of quinazolin-4-ol derivatives, followed by purification through recrystallization or chromatography. Various synthetic routes have been explored to enhance yield and purity, often leading to derivatives with improved biological profiles.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound and its derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- Human Renal Carcinoma (TK-10)
- Melanoma (UACC-62)
- Breast Cancer (MCF-7)
Table 1: IC Values for this compound Derivatives
Compound | Cell Line | IC (μM) |
---|---|---|
This compound | TK-10 | 22.48 |
UACC-62 | 14.96 | |
MCF-7 | No activity | |
2-(4-Chlorostyryl)-6-bromoquinazolin | TK-10 | 25.23 |
UACC-62 | 19.70 | |
MCF-7 | 29.26 |
The data indicate that certain derivatives of this compound possess enhanced potency against specific cancer cell lines, suggesting structure-activity relationships that warrant further investigation .
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of key enzymes such as:
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR autophosphorylation has been linked to reduced tumor growth.
- Dihydrofolate Reductase (DHFR) : Compounds targeting DHFR can induce "thymineless cell death," a critical pathway in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum efficacy positions it as a candidate for further development in infectious disease management.
Table 2: Antimicrobial Activity of 6-Bromoquinazolin Derivatives
Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Staphylococcus aureus | <10 |
Escherichia coli | <20 |
Candida albicans | <15 |
These findings highlight the potential utility of 6-bromoquinazolin derivatives in treating infections, particularly those resistant to conventional antibiotics .
Case Studies and Clinical Implications
Recent case studies have illustrated the effectiveness of quinazolines, including this compound, in clinical settings. For instance:
- Patient Response : A cohort study involving patients with renal carcinoma treated with quinazoline derivatives showed significant tumor regression correlating with increased doses of the compound.
- Combination Therapies : Combining 6-bromoquinazolin derivatives with established chemotherapeutics has resulted in synergistic effects, enhancing overall treatment efficacy while reducing side effects.
These case studies underscore the importance of ongoing research into the therapeutic applications of this compound .
Properties
IUPAC Name |
6-bromo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEISJPVPHWEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351423 | |
Record name | 6-bromoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32084-59-6 | |
Record name | 6-bromoquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-4-hydroxyquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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